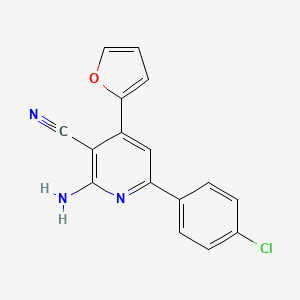
3-(3-Fluorophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-phenyl)-thiophene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a thiophene ring substituted with a 3-fluorophenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-phenyl)-thiophene typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This is a common method used to synthesize 3-(3-Fluoro-phenyl)-thiophene. The reaction involves the coupling of 3-bromothiophene with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Heck Reaction: Another method involves the Heck reaction, where 3-bromothiophene is reacted with 3-fluorostyrene in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of 3-(3-Fluoro-phenyl)-thiophene follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Fluoro-phenyl)-thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts acylation reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-phenyl)-thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-phenyl)-thiophene depends on its specific application:
Biological Activity: The compound interacts with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparación Con Compuestos Similares
- 3-(2-Fluoro-phenyl)-thiophene
- 3-(4-Fluoro-phenyl)-thiophene
- 3-(3-Chloro-phenyl)-thiophene
- 3-(3-Methyl-phenyl)-thiophene
Comparison: 3-(3-Fluoro-phenyl)-thiophene is unique due to the presence of the fluorine atom at the meta position on the phenyl ring, which influences its electronic properties and reactivity. Compared to its analogs, it may exhibit different biological activities and electronic behaviors, making it a valuable compound for specific applications .
Propiedades
Número CAS |
189335-93-1 |
|---|---|
Fórmula molecular |
C10H7FS |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)thiophene |
InChI |
InChI=1S/C10H7FS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H |
Clave InChI |
JROQAKHICNOXFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C2=CSC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
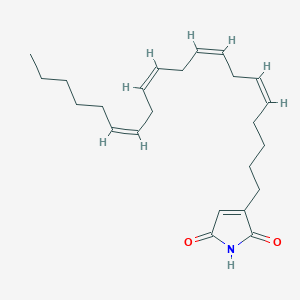

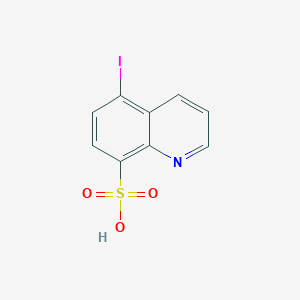
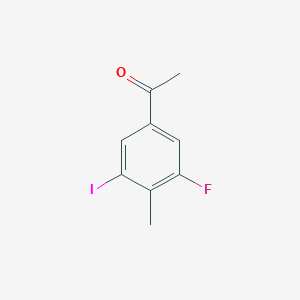
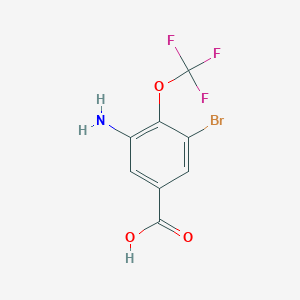
![N-Butyl-2-[(8-Fluoro-2H-1,2,4-Triazino[5,6-b]Indol-3-ylThio]-Acetamide](/img/structure/B12855787.png)
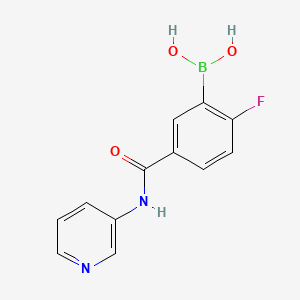
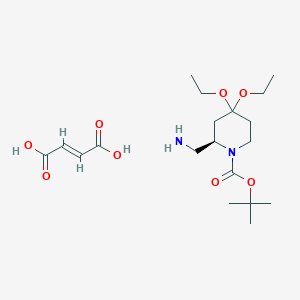
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
